Cas no 884090-79-3 (1-(3-chlorophenyl)methyl-4-phenylmethanesulfonylpiperazine)

884090-79-3 structure
Nome del prodotto:1-(3-chlorophenyl)methyl-4-phenylmethanesulfonylpiperazine
1-(3-chlorophenyl)methyl-4-phenylmethanesulfonylpiperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- BDBM50435864
- 884090-79-3
- CHEMBL2391064
- Z46508221
- EN300-26868620
- AKOS003966506
- 1-[(3-CHLOROPHENYL)METHYL]-4-PHENYLMETHANESULFONYLPIPERAZINE
- 1-[(3-Chlorophenyl)methyl]-4-[(phenylmethyl)sulfonyl]piperazine
- 1-(3-chlorophenyl)methyl-4-phenylmethanesulfonylpiperazine
-
- Inchi: 1S/C18H21ClN2O2S/c19-18-8-4-7-17(13-18)14-20-9-11-21(12-10-20)24(22,23)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
- Chiave InChI: RVIZVLBSQZZWHL-UHFFFAOYSA-N
- Sorrisi: N1(CC2=CC=CC(Cl)=C2)CCN(S(CC2=CC=CC=C2)(=O)=O)CC1
Proprietà calcolate
- Massa esatta: 364.1012268g/mol
- Massa monoisotopica: 364.1012268g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 480
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 49Ų
Proprietà sperimentali
- Densità: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di fusione: 147-149 °C
- Punto di ebollizione: 503.2±60.0 °C(Predicted)
- pka: 5.56±0.10(Predicted)
1-(3-chlorophenyl)methyl-4-phenylmethanesulfonylpiperazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0297G7-50mg |
1-[(3-chlorophenyl)methyl]-4-phenylmethanesulfonylpiperazine |
884090-79-3 | 90% | 50mg |
$3467.00 | 2024-04-20 | |
Enamine | EN300-26868620-0.05g |
1-[(3-chlorophenyl)methyl]-4-phenylmethanesulfonylpiperazine |
884090-79-3 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
1-(3-chlorophenyl)methyl-4-phenylmethanesulfonylpiperazine Letteratura correlata
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
884090-79-3 (1-(3-chlorophenyl)methyl-4-phenylmethanesulfonylpiperazine) Prodotti correlati
- 2229107-66-6(1-(4-cyclopropyl-1,3-thiazol-5-yl)methyl-N-methylcyclopropan-1-amine)
- 65885-66-7((Z)-2-Methyl-2-butenoic Acid Potassium Salt)
- 1019611-85-8(2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol)
- 2228298-86-8(2-{3-(dimethylamino)methylphenyl}prop-2-en-1-amine)
- 2253641-01-7(Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate)
- 933-00-6(Hypochlorothioous acid,4-methylphenyl ester)
- 2411239-04-6(4-[2-(4-Aminophenyl)propan-2-yl]phenyl sulfurofluoridate)
- 2171600-51-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methylbutan-2-yl)carbamoylbutanoic acid)
- 1518802-80-6(1-[4-(Aminomethyl)oxan-4-yl]butan-1-ol)
- 1260664-89-8(1-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
